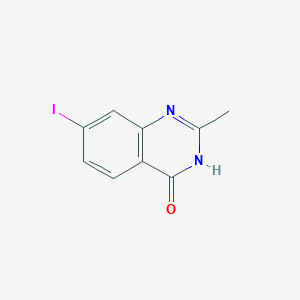

7-Iodo-2-methylquinazolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2O |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

7-iodo-2-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7IN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |

InChI Key |

LTNWHSJXHNYNOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)I)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Iodo 2 Methylquinazolin 4 Ol

Strategies for Isolation and Purification

Following the synthesis of 7-Iodo-2-methylquinazolin-4-ol, the crude product typically requires purification to remove unreacted starting materials, reagents, and byproducts. The solid nature of many quinazolinone derivatives lends itself to several standard purification techniques.

Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the crude product. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. The process also aids in removing impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures.

Column chromatography is a versatile technique for the separation of compounds based on their differential adsorption onto a stationary phase. For quinazolinones, silica (B1680970) gel is a commonly used stationary phase. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A suitable eluent system, often a mixture of polar and non-polar solvents, is then passed through the column to separate the components. The polarity of the eluent is optimized to achieve effective separation of the desired product from impurities.

Thin-layer chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the purity of the product. mdpi.com It can also aid in selecting an appropriate solvent system for column chromatography. By spotting the crude reaction mixture and the purified product on a TLC plate and developing it in a suitable solvent system, the presence of impurities can be readily detected.

Spectroscopic Confirmation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods. Each technique provides specific information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the number and chemical environment of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the quinazolinone ring, a singlet for the methyl group at the 2-position, and a broad signal for the N-H proton. The coupling patterns and chemical shifts of the aromatic protons would be characteristic of the substitution pattern.

13C NMR: This analysis identifies the different carbon environments within the molecule. Separate signals would be expected for the carbonyl carbon, the carbon atoms of the aromatic rings, and the methyl carbon. The carbon atom attached to the iodine would show a characteristic chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C=O (carbonyl) group, C=N bond, and aromatic C-H and C=C bonds. orientjchem.org

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of iodine would also be observable.

By combining the data from these spectroscopic techniques, the unequivocal structural confirmation of this compound can be achieved.

Molecular Mechanisms of Action for 7 Iodo 2 Methylquinazolin 4 Ol

Enzyme Inhibition Profiles

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication, transcription, and chromosome segregation. phcogrev.comnih.gov They function by creating transient breaks in the DNA backbone to allow for strand passage, thereby relieving torsional stress. phcogrev.com These enzymes are classified into two main types: topoisomerase I, which cleaves a single DNA strand, and topoisomerase II, which introduces double-strand breaks. phcogrev.commdpi.com Due to their vital role in cell proliferation, topoisomerases are well-established targets for anticancer drugs. phcogrev.comebsco.com

Inhibitors of topoisomerase II are categorized as either catalytic inhibitors, which interfere with the enzyme's function without causing DNA damage, or topoisomerase poisons, which stabilize the enzyme-DNA covalent complex, leading to toxic double-strand breaks and subsequent cell death. nih.govmdpi.com While numerous quinazoline (B50416) derivatives have been investigated as topoisomerase inhibitors, specific data on the direct inhibitory activity of 7-Iodo-2-methylquinazolin-4-ol against topoisomerase enzymes is not extensively detailed in the available literature. However, studies on structurally related compounds provide a basis for its potential action. For instance, certain quinoline (B57606) and acridone (B373769) derivatives have demonstrated the ability to function as topoisomerase II inhibitors and DNA intercalating agents. nih.govnih.gov Research on other heterocyclic compounds has also identified novel inhibitors of both topoisomerase I and IIα. nih.gov The general class of quinazolinones has been noted for its potential to interact with DNA structures, a characteristic often associated with topoisomerase inhibition. nih.gov

Effects on Intracellular Signaling Pathways and Gene Expression

The influence of small molecules on intracellular signaling is a key aspect of their therapeutic potential. Pathways governing cell survival, proliferation, and death, such as autophagy and apoptosis, are frequent targets for anticancer agents.

Modulation of Autophagy Pathways

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. In some contexts, inhibiting autophagy can enhance the efficacy of anticancer therapies by preventing cancer cells from recycling nutrients to survive stress. researchgate.net The Beclin-1 regulatory network is a crucial component in the initiation of autophagy. mdpi.com

While direct studies on the effect of this compound on autophagy are limited, research on other quinazolin-4-one derivatives has shown the potential for this class of compounds to modulate autophagic processes. For example, one study demonstrated that a novel quinazolin-4-one derivative could reduce autophagy, thereby promoting apoptosis in cancer cells. researchgate.net This effect was linked to the downregulation of the EGFR/PI3K/AKT/mTor signaling pathway, a key regulator of cell growth and autophagy. researchgate.net This suggests a potential, yet unconfirmed, mechanism for this compound.

Regulation of Pro- and Anti-Apoptotic Gene Expression

Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis, and its evasion is a hallmark of cancer. mdpi.com The process is controlled by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins from the Bcl-2 family. mdpi.comnih.govnih.gov Shifting this balance in favor of apoptosis is a primary goal of many cancer therapies. The tumor suppressor gene p53 plays a critical role by up-regulating pro-apoptotic genes like Bax and down-regulating anti-apoptotic genes like Bcl-2. mdpi.com

Quinazoline derivatives have been shown to induce apoptosis by modulating the expression of these key genes. Studies on related compounds have demonstrated an increased expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases, coupled with a decrease in the expression of the anti-apoptotic gene Bcl-2. researchgate.net For instance, a 3-amino-2-methylquinazolin-4(3H)-one derivative was found to induce apoptosis in various cancer cell lines. researchgate.net Similarly, a closely related compound, 4-chloro-6-iodo-7-methoxy-2-methylquinazoline, has been noted to modulate pathways associated with apoptosis. evitachem.com These findings suggest that this compound may exert its effects by altering the expression of genes that control the apoptotic cascade, although direct experimental evidence is needed for confirmation.

Direct Interactions with Nucleic Acids and Microbial Targets

Beyond influencing cellular pathways, small molecules can act by directly binding to macromolecules like DNA or inhibiting essential microbial enzymes.

DNA Intercalation and Replication Inhibition

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with replication and transcription and ultimately leading to cell death. nih.govrsc.org This mechanism is a hallmark of several established anticancer drugs. nih.gov

The planar nature of the quinazolinone ring system suggests its potential as a DNA intercalating agent. researchgate.net Studies on various heterocyclic compounds, including phthalazine (B143731) derivatives, have demonstrated their ability to act as both DNA intercalators and topoisomerase II inhibitors. nih.gov Furthermore, DNA photo-disruptive studies have been conducted on related 3-amino-2-methyl-quinazolin-4(3H)-one compounds, including a 6-iodo derivative, indicating their capacity to interact with and damage DNA upon irradiation. mdpi.com While these findings point to a possible mechanism for this compound, direct evidence of its DNA intercalation and replication inhibition capabilities requires specific investigation.

DNA Gyrase and MurA Inhibition

In the realm of antimicrobial research, bacterial enzymes that are essential for survival and absent in humans represent prime targets. DNA gyrase and MurA are two such enzymes.

DNA Gyrase , a type II topoisomerase found in bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.govnewtbdrugs.org Its inhibition leads to bacterial cell death, and it is the target of the fluoroquinolone class of antibiotics. newtbdrugs.org Several quinazolinone derivatives have been identified as inhibitors of DNA gyrase, suggesting that this scaffold can be adapted to target this essential bacterial enzyme. nih.govnih.govresearchgate.netunivie.ac.at

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a key enzyme involved in the first committed step of bacterial cell wall biosynthesis. researchgate.netnih.gov The inhibition of MurA disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. researchgate.net As MurA has no mammalian homolog, it is an attractive target for the development of broad-spectrum antibiotics. nih.gov The quinazolinone scaffold has been explored for its potential to inhibit MurA, making it a plausible, though not yet confirmed, target for this compound. researchgate.netresearchgate.net

Structure Activity Relationship Sar Analysis of 7 Iodo 2 Methylquinazolin 4 Ol Derivatives

Influence of Substituents on the Quinazoline (B50416) Scaffold (e.g., at positions 2, 3, 4)

The biological activity of quinazolinone derivatives is significantly modulated by the nature and position of substituents on the quinazoline core. researchgate.net Structure-activity relationship studies have highlighted that substitutions at positions 2, 3, and 4 of the quinazolinone ring can profoundly impact their pharmacological effects. nih.gov

Substitutions at the 2-position with methyl, phenyl, or other groups have been found to be favorable for antibacterial activity. researchgate.net Modification of the methyl group at this position with other chemical moieties has been shown to yield structural analogs with potent central nervous system (CNS) activity. arabjchem.org For instance, the replacement of the 2-methyl group with a 2-thienyl group has been explored in the synthesis of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs, which demonstrated remarkable broad-spectrum antimicrobial activities. nih.gov

The 3-position of the quinazolinone ring is also a critical site for derivatization. The introduction of a substituted aromatic ring at this position is considered essential for antimicrobial activities. nih.gov A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been prepared, with some derivatives showing broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. nih.gov Furthermore, the presence of an allyl group at the 3-position has been investigated in conjunction with various substituents at the 2-position to explore their anticonvulsant activity. arabjchem.org

The 4-position of the quinazoline ring, often bearing a hydroxyl group in the parent compound, can also be modified to influence biological activity. For example, the substitution of the hydroxyl group with an amino group or a substituted amine at the 4th position is known to enhance antimicrobial properties. nih.gov Additionally, the conversion of the 4-oxo group to a 4-chloro substituent creates a reactive intermediate that allows for further derivatization through nucleophilic substitution, leading to a diverse range of biologically active compounds. evitachem.comrsc.org

Role of Halogenation (specifically Iodine at Position 7) on Biological Potency and Selectivity

Halogenation of the quinazoline scaffold is a common strategy to enhance biological potency and selectivity. The presence of a halogen atom, particularly at positions 6 and 8, has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov While specific data on 7-iodo derivatives is limited, studies on isomeric iodo-quinazolinones provide valuable insights into the potential role of the iodine substituent.

Research on 6-iodo-2-methylquinazolin-4(3H)-one derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines. researchgate.netmdpi.com In one study, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives carrying different substituents at the 3N position were synthesized and evaluated for their in vitro cytotoxic activity. mdpi.com Several of these compounds exhibited remarkable cytotoxic activity against specific human cancer cell lines, with some showing superior inhibitory effects compared to the anticancer drug paclitaxel. researchgate.net These findings suggest that the iodine atom at the 6-position contributes significantly to the cytotoxic potential of these molecules. It is plausible that an iodine atom at the 7-position could also confer potent biological activity, potentially through similar mechanisms such as enhanced binding to target proteins or altered electronic properties of the quinazoline ring.

Furthermore, a study on 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs revealed remarkable broad-spectrum antimicrobial activities. nih.gov This highlights the importance of the iodine substituent in combination with other structural features for achieving potent antimicrobial effects. While direct evidence for 7-iodo derivatives is needed, these studies on 6-iodo analogs strongly suggest that the presence and position of the iodine atom are critical determinants of the biological activity profile of iodo-quinazolinone derivatives.

Impact of Methyl Group at Position 2 on Receptor Binding and Activity

The methyl group at the 2-position of the quinazolinone ring plays a significant role in modulating receptor binding and biological activity. This substituent can influence the molecule's conformation, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

The presence of a methyl group at position 2 is considered favorable for antibacterial activity. researchgate.net In the context of anticonvulsant activity, 2-methyl-3-O-tolyl 4(3H)-quinazolinone (methaqualone) serves as a landmark compound, with the quinazoline core being responsible for its activity. arabjchem.org Modifications of this 2-methyl group have been explored to generate analogs with potent CNS activity. arabjchem.org

The reactivity of the quinazolinone ring can also be influenced by the 2-methyl group. For instance, the tautomeric effect in 4(3H)-quinazolinones is extended when a methyl group is present at the 2-position, generating an exomethylene carbon. This extended tautomerism enhances the reactivity of the substituted 4(3H)-quinazolinones. nih.gov

In a study of novel quinazolinone inhibitors of ALK2, the introduction of a 2-methyl group was investigated. While the individual introduction of a 2-methyl group was tolerated but did not lead to an increase in activity, the combined introduction of both a 2-methyl and a 5-methyl group resulted in a 6-fold increase in potency. mdpi.com This suggests a synergistic effect between substituents at different positions on the quinazoline ring.

Exploration of N-Substitutions and Fused Ring System Analogues

The exploration of N-substitutions, particularly at the 3-position, and the development of fused ring system analogues represent key strategies for diversifying the biological activities of 7-Iodo-2-methylquinazolin-4-ol derivatives.

N-Substitutions:

The introduction of various substituents at the 3-amino group of 3-amino-2-methylquinazolin-4(3H)-ones has been extensively studied. For example, the synthesis of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones by treating (2-methyl-4-oxo-3H-quinazolin-3-yl)dithiocarbamic acid methyl ester with different amines has yielded compounds with significant analgesic, anti-inflammatory, and antibacterial activities. researchgate.net

In a study focusing on the synthesis of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, various substituents were introduced at the 3N position, leading to compounds with potent cytotoxic activity against several human cancer cell lines. researchgate.netmdpi.com This highlights the importance of the N3-substituent in modulating the anticancer potential of iodo-quinazolinones.

Fused Ring System Analogues:

The fusion of additional heterocyclic rings to the quinazoline scaffold can lead to novel chemical entities with unique biological properties. For instance, the synthesis of fused pyrazolo- or pyridazino-quinazolinones has been reported.

A study on novel polycarbo-substituted imidazo[1,2-c]quinazolines involved the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines followed by acid-promoted cyclodehydration to afford 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines. These fused ring systems were further functionalized and evaluated for their cytotoxicity, with some derivatives showing increased potency and selectivity against human breast adenocarcinoma cells compared to doxorubicin.

Another example is the synthesis of tricyclic quinazolinone derivatives, such as fused pyridazino or pyrrolo-quinazolinones and fused pyrazolo–quinazolinones, which have been investigated for their antimicrobial activities. nih.gov These examples demonstrate that the construction of fused ring systems based on the iodo-quinazoline core is a promising avenue for the discovery of novel bioactive compounds.

Computational Chemistry and Theoretical Investigations of 7 Iodo 2 Methylquinazolin 4 Ol

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. For quinazolinone scaffolds, docking studies have been instrumental in identifying and optimizing inhibitors for a range of biological targets.

Molecular docking simulations for derivatives of the quinazolinone core have been successfully employed to predict their binding affinities against various biological targets. For instance, studies on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have revealed a good correlation between their experimental cytotoxic activity and the calculated binding affinity for dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs. nih.gov Similarly, docking studies of other iodo-substituted quinazolinones have been performed against targets such as the GABA-A receptor for anticonvulsant activity researchgate.net, and carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK) for anticancer applications. nih.gov

The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential potency. For example, in a study of quinazolinone derivatives targeting the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a known cancer target, compounds with higher anti-proliferative activity showed stronger binding energies in docking simulations. nih.gov Although specific data for 7-Iodo-2-methylquinazolin-4-ol is not available, it is plausible that this compound would exhibit favorable binding affinities to similar targets, driven by the quinazolinone scaffold's ability to form key interactions within enzyme active sites.

Table 1: Examples of Predicted Binding Affinities for Substituted Quinazolinone Derivatives against Various Biological Targets This table is illustrative and based on data from related compounds, not directly on this compound.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-Iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones | GABA-A Receptor | Not explicitly stated, but qualitative correlation with anticonvulsant activity was observed. | researchgate.net |

| Quinazolinone derivatives | Tyrosine Kinase (1M17) | -9.52 for the most active compound | dergipark.org.tr |

| Quinazolinone-benzyl piperidine (B6355638) derivatives | EGFR Kinase | Binding energies correlated with biological activity. | nih.gov |

| 6-Iodo-2,4-disubstituted-quinazoline derivatives | Carbonic Anhydrase XII (CAXII) | Docking results aligned with laboratory findings of inhibitory activity. | nih.gov |

The stability of a ligand-protein complex is determined by a network of molecular interactions. For quinazolinone derivatives, these typically include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the iodo-substituent.

Hydrogen bonding is a critical interaction for quinazolinones. The quinazolinone core itself contains hydrogen bond donors and acceptors that can interact with amino acid residues in the active site of a target protein. For example, in docking studies of 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones with the GABA-A receptor, hydrogen bond formation was identified as a key interaction. researchgate.net

The presence of an iodine atom at the 7-position of the quinazolinone ring in this compound could potentially lead to halogen bonding, an increasingly recognized non-covalent interaction in drug design. Halogen bonds can form between the electrophilic region of the halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel compounds and the identification of key structural features that influence potency.

Both 2D- and 3D-QSAR studies have been extensively applied to quinazolinone derivatives to understand their various pharmacological effects, including anticancer, anticonvulsant, and enzyme inhibitory activities. dergipark.org.trufv.brrsc.org

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and various topological indices. For instance, 2D-QSAR studies on 4-anilino quinazoline (B50416) derivatives as EGFR inhibitors have been used to design new anticancer agents.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. rsc.orgnih.gov These models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives identified that electron-withdrawing and lipophilic groups at certain positions, along with hydrophobic interactions of the quinazolinone ring, were important for cytotoxic activity. nih.gov

QSAR studies on quinazolinone derivatives have identified several physicochemical descriptors that correlate with their biological potency. These descriptors provide valuable insights into the mechanism of action and guide the design of more active compounds.

A QSAR study on quinazolinone derivatives with anticonvulsant activity revealed that the biological activity was dependent on descriptors such as Broto-Moreau autocorrelation, properties derived from the Barysz matrix, and radial distribution function, which relate to the topology and electronic properties of the molecules. ufv.brresearchgate.net Another study on the anticancer activity of quinazoline derivatives found a linear relationship between the IC50 values and electronic descriptors like the atomic net charges on specific atoms and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org

Table 2: Key Physicochemical Descriptors from QSAR Studies of Quinazolinone Derivatives This table is illustrative and based on data from related compounds, not directly on this compound.

| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |

|---|---|---|---|

| Topological | Broto-Moreau autocorrelation (ATS2v) | Anticonvulsant | ufv.brresearchgate.net |

| Electronic | Atomic Net Charges, HOMO/LUMO energies | Anticancer | orientjchem.org |

| 3D Field-Based (CoMFA/CoMSIA) | Steric, Electrostatic, and Hydrophobic Fields | Anticancer (DHFR inhibition), MMP-13 inhibition | nih.govnih.gov |

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time, offering deeper insights than the static picture provided by molecular docking. abap.co.in MD simulations can be used to assess the conformational stability of the ligand in the binding site, analyze the flexibility of the protein, and calculate binding free energies. researchgate.netrsc.org

For quinazolinone derivatives, MD simulations have been used to validate docking results and to understand the stability of the ligand-protein complex. abap.co.inabap.co.in For example, MD simulations of quinazolinone derivatives complexed with bacterial proteins like DNA gyrase subunit B (GyrB) and Filamenting temperature-sensitive Z (FtsZ) protein have been conducted to evaluate their potential as antibacterial agents. abap.co.inabap.co.in These simulations involve analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For complex heterocyclic systems like this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights that are often challenging to obtain through experimental means alone. DFT has become a important tool in modern chemical research, offering a balance between accuracy and computational cost for studying the electronic properties of medium to large-sized molecules.

Theoretical investigations into quinazolinone derivatives often employ DFT to elucidate their structural and electronic characteristics. While specific, in-depth DFT studies on this compound are not extensively reported in the public domain, the methodologies and expected findings can be extrapolated from research on analogous compounds. Such studies typically involve geometry optimization of the molecule to its ground state, followed by the calculation of various electronic descriptors.

A common approach involves using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining reliable results. The B3LYP functional is widely used due to its proven efficacy in calculating the electronic structure of organic molecules. The 6-311++G(d,p) basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding.

Once the geometry is optimized, a frequency calculation is typically performed to ensure that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. Following this, a range of electronic properties can be calculated.

Key Electronic Properties Investigated by DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the quinazolinone core, indicating their role as potential hydrogen bond acceptors or sites for electrophilic interaction.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimation of the partial charge on each atom. While the absolute values of Mulliken charges can be basis set dependent, they are useful for qualitatively understanding the distribution of charge within the molecule and identifying relative differences in atomic charges.

Illustrative Data Tables:

The following tables present hypothetical but representative data that would be expected from a DFT calculation on this compound, based on studies of similar quinazolinone structures.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

This interactive table showcases the typical energy values for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap. A larger gap generally implies greater molecular stability.

Table 2: Representative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 | -0.45 |

| C2 | +0.35 |

| N3 | -0.50 |

| C4 | +0.60 |

| O (at C4) | -0.55 |

| C7 | +0.10 |

| I (at C7) | -0.15 |

| C (methyl) | -0.20 |

This interactive table provides an example of the calculated Mulliken atomic charges on key atoms of the this compound structure. These values help in understanding the intramolecular charge distribution and identifying potential reactive sites.

Broader Academic Research Context and Future Directions for 7 Iodo 2 Methylquinazolin 4 Ol

Potential for Lead Compound Optimization and Derivatization

The strategic modification of a lead compound is a critical step in the drug discovery pipeline, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 7-Iodo-2-methylquinazolin-4-ol, a systematic derivatization approach can be envisioned to probe its structure-activity relationships (SAR). The quinazolinone core offers multiple sites for chemical modification, and insights from related compounds can guide this process.

The substitution at the 2-methyl position could be explored by introducing various alkyl, aryl, or heterocyclic moieties. This could influence the compound's interaction with its biological target. Furthermore, the nitrogen atom at position 3 is a prime site for introducing a diverse range of substituents to modulate the molecule's lipophilicity and hydrogen bonding capacity, which are crucial for cell permeability and target engagement.

The iodine atom at the 7-position, while contributing to the molecule's lipophilicity and potential for halogen bonding, can also serve as a handle for further functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at this position, leading to a library of novel analogues with potentially improved biological profiles.

Table 1: Potential Derivatization Strategies for this compound

| Position of Modification | Potential Substituents | Rationale for Modification |

| 2-methyl | Alkyl chains, Aryl rings, Heterocycles | To probe the steric and electronic requirements of the binding pocket. |

| N-3 | Substituted phenyl rings, Alkyl chains with functional groups | To modulate lipophilicity, solubility, and hydrogen bonding potential. |

| C-7 (Iodo group) | Aryl groups, Alkynes, Amines (via cross-coupling) | To explore the impact of diverse functionalities on biological activity and to serve as a reactive handle for further modifications. |

Systematic exploration of these derivatization pathways will be instrumental in identifying analogues with superior therapeutic indices.

Exploration of Novel Biological Targets for this compound Analogues

While the broader class of quinazolinones has been extensively studied for its anticancer and antimicrobial properties, the specific biological targets of this compound remain to be fully elucidated. Future research should focus on identifying and validating novel molecular targets for this compound and its derivatives.

Kinase Inhibition: The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors. Many clinically approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) feature this core structure. It is plausible that this compound analogues could exhibit inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. High-throughput screening against a panel of kinases would be a logical first step to identify potential targets.

Microtubule Dynamics: Some quinazolinone derivatives have been reported to interfere with microtubule polymerization, a validated target for anticancer drugs. Investigating the potential of this compound analogues to disrupt microtubule dynamics could open up new avenues for their development as antimitotic agents.

Antimicrobial Targets: The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Quinazolinone derivatives have shown promise as inhibitors of bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Screening this compound and its derivatives against a panel of clinically relevant bacterial and fungal pathogens, followed by target identification studies, could lead to the development of new anti-infective therapies.

Table 2: Potential Novel Biological Targets for this compound Analogues

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, CDKs, Aurora Kinases | Cancer, Inflammation |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Infectious Diseases |

| Viral Enzymes | Reverse Transcriptase, Protease | Viral Infections |

Integration with Multidrug Resistance Reversal Strategies

Multidrug resistance (MDR) is a major obstacle to the successful treatment of cancer and infectious diseases. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively efflux therapeutic agents from cells, reducing their intracellular concentration and efficacy.

Several quinazoline derivatives have been identified as potent inhibitors of these efflux pumps. Therefore, a promising future direction for this compound research is to investigate its potential and that of its analogues to act as MDR reversal agents. This could involve direct inhibition of ABC transporter function or modulation of their expression.

A dual-functionality approach, where a single molecule possesses both cytotoxic/antimicrobial activity and the ability to inhibit MDR pumps, would be particularly attractive. Derivatization strategies could be employed to optimize both activities within a single chemical entity. Such compounds could be used in combination with existing chemotherapeutic or antimicrobial drugs to enhance their efficacy in resistant settings.

Innovations in Green Chemistry for Quinazoline Synthesis

The development of environmentally benign and sustainable synthetic methods is a growing priority in the pharmaceutical industry. Traditional methods for quinazoline synthesis often involve harsh reaction conditions, toxic solvents, and multi-step procedures. Future research should focus on applying the principles of green chemistry to the synthesis of this compound and its derivatives.

Several innovative and eco-friendly approaches have been reported for the synthesis of the quinazolinone scaffold:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by providing the activation energy through acoustic cavitation.

Mechanochemical Synthesis: This solvent-free method involves the grinding of solid reactants to initiate chemical reactions, minimizing waste generation.

Use of Green Catalysts: The development and utilization of reusable and non-toxic catalysts, such as ionic liquids and nano-catalysts, can make the synthesis more sustainable.

One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage.

Applying these green chemistry principles to the synthesis of this compound would not only be environmentally responsible but could also lead to more efficient and cost-effective production processes.

Table 3: Comparison of Green Synthesis Methods for Quinazolinones

| Method | Key Advantages |

| Microwave-Assisted | Rapid reaction times, higher yields, potential for solvent-free conditions. |

| Ultrasound-Assisted | Enhanced reaction rates, improved yields, milder reaction conditions. |

| Mechanochemical | Solvent-free, high atom economy, reduced waste. |

| Green Catalysis | Reusability of catalysts, reduced environmental impact. |

Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

To accurately predict the clinical potential of this compound and its analogues, it is crucial to utilize advanced and relevant preclinical models for efficacy and mechanism-of-action studies.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. They can provide more predictive data on drug penetration, efficacy, and resistance mechanisms.

Co-culture Systems: To study the interaction of cancer cells with other cell types in the tumor microenvironment, such as fibroblasts and immune cells, co-culture models can be employed.

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of the compound's effects on cellular phenotype and function.

Relevant In Vivo Models:

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts. They can be used to assess the efficacy of novel compounds in a more patient-like setting.

Genetically Engineered Mouse Models (GEMMs): These models, which are engineered to develop tumors that closely mimic human cancers, can be valuable for studying the efficacy of targeted therapies in a more physiologically relevant context.

Humanized Mouse Models: For evaluating immunomodulatory agents, mouse models with a reconstituted human immune system are essential.

The use of these advanced preclinical models will be critical in generating robust data to support the clinical translation of promising this compound analogues.

Q & A

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.